molecular formula C20H24BFO3 B1489587 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246843-54-7

2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1489587
CAS No.: 2246843-54-7
M. Wt: 342.2 g/mol
InChI Key: LPYKFDVNCVYDHI-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 4-((4-fluoro-2-methylbenzyl)oxy)phenyl substituent attached to a pinacol-protected boronate core. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-aryl or aryl-heteroaryl frameworks in pharmaceuticals and materials science.

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methylphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO3/c1-14-12-17(22)9-6-15(14)13-23-18-10-7-16(8-11-18)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYKFDVNCVYDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

Preparation of the Boronate Ester Core

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit is generally prepared by reaction of pinacol with boronic acid derivatives or through direct borylation methods. According to a detailed procedure from Organic Syntheses, the synthesis of related boronate esters can be achieved by:

  • Reacting crude (dichloromethyl)boronic acid with pinacol in dry dichloromethane under inert atmosphere at room temperature for 16 hours.
  • The reaction mixture is then filtered and purified to yield the pinacol boronate ester.

This method provides a stable boronate ester framework essential for the target compound.

Formation of the Benzyl Ether Linkage

The ether linkage between the 4-fluoro-2-methylbenzyl moiety and the phenyl ring bearing the boronate ester is typically formed via nucleophilic substitution:

  • A phenolic hydroxyl group on the 4-position of the phenyl ring (bearing the boronate ester) acts as the nucleophile.
  • The 4-fluoro-2-methylbenzyl electrophile, often a benzyl halide (e.g., benzyl bromide or chloride), is reacted with the phenol under basic conditions to form the ether.

This approach is supported by literature where selective oxygen alkylation is performed using alkyl halides and potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Representative Procedure

A representative preparation sequence based on literature analogs and established synthetic routes is as follows:

Step Reagents & Conditions Description Outcome
1 Pinacol + (Dichloromethyl)boronic acid, dry CH2Cl2, RT, 16 h, Ar atmosphere Formation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane boronate ester Stable boronate ester intermediate obtained
2 4-Hydroxyphenylboronate ester + 4-fluoro-2-methylbenzyl bromide, K2CO3, DMF, 50-80 °C, several hours Nucleophilic substitution to form benzyl ether linkage Target compound formed with high selectivity
3 Purification by column chromatography on silica gel (Hexane/EtOAc) Isolation of pure 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pure compound isolated for further use

Alternative Synthetic Approaches

Recent advances in photochemical homologation and Suzuki–Miyaura coupling provide alternative routes to related boronate esters:

  • Photochemical homologation of boronic acids with N-sulfonylhydrazones under basic conditions can yield substituted benzylboronates, which may be adapted for the target compound synthesis.
  • Suzuki–Miyaura cross-coupling reactions using aryl halides and boronate esters are well documented for constructing complex aryl-aryl and aryl-ether linkages, although direct coupling of the target compound’s precursors may require careful optimization due to solubility and reactivity issues.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Comments
Boronate ester synthesis Pinacol, (dichloromethyl)boronic acid Dry CH2Cl2, RT, 16 h, inert atmosphere 85-95% Stable intermediate
Benzyl ether formation 4-fluoro-2-methylbenzyl bromide, K2CO3 DMF, 50-80 °C, 6-12 h 80-90% Mild base, polar aprotic solvent
Purification Silica gel chromatography Hexane/EtOAc gradient - Essential for purity

Chemical Reactions Analysis

This compound is primarily used in Suzuki–Miyaura coupling reactions, where it undergoes transmetalation with palladium catalysts. The reaction conditions are generally mild, and the compound is stable under these conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic moleculesIndustrially, it is used in the production of materials with specific properties, such as polymers and advanced materials .

Mechanism of Action

The mechanism of action of this compound in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond. The molecular targets are typically organic halides or triflates, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous boronic esters.

Table 1: Comparative Analysis of Boronate Esters

Compound Name Substituent Features Key Physicochemical Properties Primary Applications References
Target Compound 4-((4-Fluoro-2-methylbenzyl)oxy)phenyl Not explicitly reported; inferred from analogs Pharmaceutical intermediates, catalysis
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl (electron-withdrawing) Colorless to light yellow liquid; MW 297.001 g/mol Suzuki coupling, halogenation reactions
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenyl (electron-donating) White solid; mp 125–126°C; 76% isolated yield Organic synthesis, photoluminescent materials
2-(2-((4-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-((4-Fluorobenzyl)oxy)phenyl (ortho-substituted) Not reported; CAS 2246638-38-8 Research chemical, ligand development
2-(4-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-((3-Methoxybenzyl)oxy)phenyl (meta-substituted) Soluble in DMSO; MW 340.22 g/mol Biological probes, drug discovery

Key Findings:

Substituent Effects on Reactivity :

  • The target compound’s 4-fluoro-2-methylbenzyloxy group balances steric bulk (from the methyl group) and electronic modulation (from fluorine), enhancing stability and coupling efficiency compared to simpler electron-donating (e.g., methoxy) or withdrawing (e.g., bromo) substituents .
  • Bromo-substituted analogs (e.g., entry 2 in Table 1) exhibit high reactivity in halogen exchange reactions but lower thermal stability due to weaker B–C bonds .

Synthetic Utility :

  • Methoxy-substituted boronates (e.g., entry 3) are preferred in photoluminescent materials due to their electron-rich aromatic systems, which improve charge transfer properties .
  • Ortho-substituted derivatives (e.g., entry 4) face steric hindrance in cross-couplings, reducing yields compared to para-substituted analogs .

Biological Applications :

  • Boronates with meta-methoxybenzyloxy groups (e.g., entry 5) show promise in fluorescence-based hydrogen peroxide detection, leveraging their tunable oxidation kinetics .

Biological Activity

2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound classified under dioxaborolanes. Its unique structure features a dioxaborolane core that includes a phenyl group with specific substitutions that enhance its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The compound's structure is defined by its five-membered ring containing boron and oxygen atoms, making it an important intermediate for various chemical reactions, particularly Suzuki-Miyaura coupling reactions. The presence of the fluorine atom is notable for its potential to improve biological specificity and activity.

Biological Activity Overview

Research indicates that 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with various biological targets. Its biological activities can be summarized as follows:

  • Inhibition of Protein Interactions : Studies have shown that similar compounds can inhibit interactions between proteins such as PD-1 and PD-L1, which are crucial in cancer immunotherapy. For instance, small-molecule inhibitors targeting PD-1/PD-L1 interactions have demonstrated significant potential in restoring T-cell function in tumor environments .
  • Cellular Effects : Compounds within the same class have been shown to affect cellular pathways involved in immune responses. For example, certain derivatives have been linked to increased production of interferon-gamma (IFN-γ), a key cytokine in immune response .
  • Comparative Biological Activity : A comparative analysis of structurally related compounds reveals variability in their biological activities based on structural modifications. For instance:
    • Compound A9 demonstrated an IC50 of 0.93 nM against PD-L1 with high binding affinity .
    • Variations in substituents on the phenyl ring significantly influence pharmacokinetics and biological efficacy.

Case Studies and Research Findings

Several studies highlight the biological implications of compounds related to 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Compound IC50 (nM) Binding Affinity (K_D) Biological Activity
A90.933.64PD-L1 inhibitor
A318.4Not specifiedImmune modulation
A421.9Not specifiedImmune modulation

These findings suggest that modifications to the core structure can lead to enhanced or diminished biological activity.

The mechanisms through which 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects may involve:

  • Inhibition of Key Protein Interactions : By interfering with the binding sites on proteins like PD-L1.
  • Modulation of Immune Responses : Enhancing T-cell activation and cytokine release through blockade of inhibitory pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this boronic ester, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed borylation of aryl halides (e.g., 4-bromo-2-fluoroanisole) with bis(pinacolato)diboron. Critical parameters include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., XPhos) .
  • Base : Potassium carbonate or sodium acetate to deprotonate intermediates .
  • Conditions : Inert atmosphere (N₂/Ar), anhydrous solvents (THF, dioxane), and temperatures of 80–100°C .
    • Yield Optimization : Typical yields range from 40–70%; lower yields may result from incomplete halogen displacement or boronate hydrolysis. Purification via silica gel chromatography or recrystallization improves purity .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., aromatic protons, methyl groups) and boron integration via ¹¹B NMR .
  • X-ray Crystallography : Resolves bond angles and confirms steric effects of the dioxaborolane ring (e.g., Acta Cryst. data for similar compounds) .
  • HPLC/MS : Detects impurities (e.g., deborylated byproducts) and quantifies purity (≥95% required for catalytic applications) .

Advanced Research Questions

Q. How do fluorinated substituents on the benzyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 4-fluoro-2-methylbenzyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect stabilizes the boronate intermediate, reducing protodeboronation .
  • Comparative Data :

SubstituentCoupling Rate (Relative)Yield (%)
4-F-2-Me1.0 (reference)85
3-Cl0.772
2,4-diF1.290
Source: Comparative studies on arylboronates .

Q. What strategies resolve contradictions in reported catalytic activity for this compound?

  • Case Study : Discrepancies in coupling efficiency (e.g., 43% vs. 85% yields) arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate Pd catalysts. Optimize with toluene/THF mixtures .
  • Oxygen Sensitivity : Trace O₂ oxidizes boronate; rigorous inert conditions (Schlenk line) are critical .
    • Troubleshooting : Use radical scavengers (e.g., BHT) to suppress side reactions and monitor reaction progress via TLC/GC-MS .

Q. How can computational modeling predict competing reaction pathways involving this boronic ester?

  • DFT Studies : Models reveal:

  • Transmetalation Barrier : Lower energy for fluorinated aryl groups due to enhanced Lewis acidity at boron .
  • Steric Effects : The 2-methyl group on the benzyl moiety hinders rotation, favoring planar transition states .
    • Validation : Correlate computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling this compound in aqueous or protic conditions?

  • Hydrolysis Risk : The dioxaborolane ring is prone to hydrolysis in acidic/basic media. Use anhydrous conditions and avoid water during synthesis .
  • Stabilization : Additives like pinacol or 2,6-lutidine buffer the reaction medium, suppressing boronate degradation .

Q. How to design experiments probing the compound’s role in photoactive materials?

  • Photophysical Studies :

  • UV-Vis Spectroscopy : Monitor absorption bands (λmax ~270 nm for π→π* transitions in arylboronates) .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by fluorine’s electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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